Phosphatidylinositol 5-phosphate 4-kinase alpha inhibitor 1, commonly referred to as PI5P4Kalpha-IN-1, is a small-molecule compound that selectively inhibits the phosphatidylinositol 5-phosphate 4-kinase alpha isoform. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
PI5P4Kalpha-IN-1 is classified as a selective inhibitor of the phosphatidylinositol 5-phosphate 4-kinase family, specifically targeting the alpha isoform. The phosphatidylinositol 5-phosphate 4-kinases are lipid kinases involved in the regulation of cell signaling pathways, particularly those that influence cell proliferation and survival. The compound was identified through virtual screening methods aimed at discovering potent inhibitors with high selectivity for PI5P4Kalpha over other isoforms and related kinases .
The synthesis of PI5P4Kalpha-IN-1 involves several key steps that include the design of small molecules based on known inhibitors and the application of medicinal chemistry techniques to optimize their activity. The synthesis typically begins with the selection of a suitable scaffold, followed by modifications to enhance potency and selectivity.
A notable approach involves using high-throughput screening combined with structure-activity relationship studies to identify promising candidates. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of synthesized compounds .
The molecular structure of PI5P4Kalpha-IN-1 is characterized by a complex arrangement that allows for specific interactions with the active site of the phosphatidylinositol 5-phosphate 4-kinase alpha enzyme. The compound's structure includes multiple aromatic rings and functional groups that contribute to its binding affinity.
Key structural data include:
PI5P4Kalpha-IN-1 undergoes specific biochemical reactions upon interaction with its target enzyme. The primary reaction involves the inhibition of phosphatidylinositol 5-phosphate conversion to phosphatidylinositol 4,5-bisphosphate, thereby altering downstream signaling pathways.
The inhibition mechanism is characterized by competitive binding at the ATP-binding site of PI5P4Kalpha, which prevents substrate phosphorylation. Detailed kinetic studies reveal an IC₅₀ value that indicates effective inhibition at low concentrations, highlighting its potential therapeutic utility .
The mechanism of action for PI5P4Kalpha-IN-1 centers on its ability to inhibit phosphatidylinositol 5-phosphate 4-kinase alpha activity. By binding to the active site, it prevents the phosphorylation of substrates involved in critical signaling pathways.
This inhibition leads to decreased levels of phosphatidylinositol 4,5-bisphosphate, which is crucial for various cellular processes including cell growth, survival, and metabolism. Experimental data demonstrate that treatment with PI5P4Kalpha-IN-1 results in altered phosphorylation states of key proteins involved in these pathways .
PI5P4Kalpha-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for evaluating its pharmacokinetic profile and potential bioavailability in therapeutic applications .
PI5P4Kalpha-IN-1 has significant potential applications in scientific research and drug development:
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) constitute an evolutionarily conserved family of lipid kinases that phosphorylate phosphatidylinositol-5-phosphate (PI-5-P) to generate phosphatidylinositol-4,5-bisphosphate (PI-4,5-P₂). Unlike the canonical pathway producing PI-4,5-P₂ at the plasma membrane, PI5P4Ks synthesize PI-4,5-P₂ at intracellular compartments—including lysosomes, autophagosomes, and peroxisomes—enabling spatial regulation of metabolic adaptation [4] [5]. This pathway serves as a critical stress-responsive node, modulating nutrient sensing, membrane dynamics, and organelle communication during metabolic fluctuations. Inhibition of PI5P4K activity disrupts energy homeostasis, illustrating its gatekeeper function in cellular survival under duress [5] [8].
The phosphoinositide signaling network integrates inputs from extracellular stimuli to orchestrate metabolic decisions. PI5P4Ks operate within a broader signaling framework that includes:
Table 1: Metabolic Functions of Phosphoinositide Kinases
Kinase | Primary Substrate | Product | Metabolic Role |
---|---|---|---|
PI3K | PI-4,5-P₂ | PI-3,4,5-P₃ | Activates glucose uptake, anabolic growth |
PI4P5K (Type I) | PI-4-P | PI-4,5-P₂ | Plasma membrane signaling, cytoskeletal dynamics |
PI5P4K (Type II) | PI-5-P | PI-4,5-P₂ | Intracellular membrane trafficking, autophagy regulation |
Under nutrient scarcity, PI-5-P accumulates and recruits PI5P4Ks to membranes, where their product PI-4,5-P₂ facilitates autophagosome-lysosome fusion. This process liberates metabolites (e.g., amino acids, fatty acids) to sustain mitochondrial respiration and ATP production. Genetic ablation of PI5P4Kα/β in mice impairs fasting-induced autophagy, leading to lipid droplet accumulation and neonatal lethality—demonstrating non-redundant roles in metabolic adaptation [5].
Mammals express three PI5P4K isoforms (α, β, γ) encoded by PIP4K2A, PIP4K2B, and PIP4K2C. While structurally homologous, they exhibit distinct spatiotemporal regulation:
Table 2: Functional Properties of PI5P4K Isoforms
Isoform | Gene | Catalytic Activity | Primary Localization | Key Interactors |
---|---|---|---|---|
α | PIP4K2A | High | Lysosomes, peroxisomes, cytosol | mTORC1, TFEB |
β | PIP4K2B | Moderate | Nucleus | p53, p38 MAPK |
γ | PIP4K2C | Low | Golgi, endosomes | Unknown |
Isoform-specific functions are evidenced by differential disease associations: PIP4K2A inversely correlates with androgen receptor signaling in prostate cancer, while PIP4K2B depletion synergizes with p53 loss in breast cancer models [2] [4].
PI5P4Kα supports tumor metabolism through three interconnected mechanisms:
In castrate-resistant prostate cancer (CRPC), androgen deprivation elevates PI-4,5-P₂ pools and enhances PI5P4Kα expression. PIP4K2A mRNA inversely correlates with AR activity (P = 4.9 × 10⁻¹⁶ in TCGA-PRAD datasets), suggesting compensatory regulation during metabolic stress. PI5P4Kα colocalizes with mTORC1 on lysosomes, where it facilitates mTORC1 activation to sustain protein synthesis and cell survival under low-androgen conditions [2].
PI5P4Kα-generated PI-4,5-P₂ enables autophagosome-lysosome tethering via microtubule-associated proteins. Genetic or pharmacological inhibition (e.g., PI5P4Kalpha-IN-1) causes autophagosome accumulation, impairing metabolite recycling. This disrupts acetyl-CoA pools and mitochondrial respiration, exacerbating energy stress. Consequently, adenosine monophosphate-activated protein kinase (AMPK) activates and inhibits mTORC1, creating a synthetic lethal vulnerability in p53-null cells lacking cell-cycle checkpoints [5] [8].
TP53-mutant cancers exhibit dependence on PI5P4Kα/β. Germline deletion of Pip4k2a/b suppresses tumor formation in Trp53−/− mice by inducing metabolic catastrophe—elevating reactive oxygen species and depleting glutathione. PI5P4Kalpha-IN-1 amplifies this effect, selectively killing p53-deficient cells while sparing normal tissue [4] [8].
Table 3: Therapeutic Targeting Strategies for PI5P4Kα in Cancer
Cancer Type | Mechanism of Vulnerability | Response to PI5P4Kα Inhibition |
---|---|---|
Prostate adenocarcinoma | AR pathway dysregulation, lysosomal mTORC1 dependence | Reduced cell survival, impaired metabolic adaptation to castration |
TP53-mutant solid tumors | Autophagy defect, energy stress | Selective cytotoxicity via AMPK/mTORC1 imbalance and ROS accumulation |
Sarcomas, AML | Peroxisomal PI-4,5-P₂ loss | Disrupted cholesterol transport, membrane contact site failure |
PI5P4Kalpha-IN-1 (C₂₀H₁₇N₃O₂S; CID 155524400) exemplifies isoform-selective inhibition. Its sulfonamide scaffold competes with ATP binding in the catalytic pocket, exhibiting >4-fold selectivity for PI5P4Kα over PI5P4Kβ. This specificity arises from steric complementarity with PI5P4Kα’s hydrophobic substrate-binding groove, as resolved in co-crystal structures (PDB ID: 7N7K) [3] [6] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7